Hytacand

Catalog No.
S13247138
CAS No.
1145777-98-5
M.F
C40H42ClN9O10S2
M. Wt
908.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hytacand

CAS Number

1145777-98-5

Product Name

Hytacand

IUPAC Name

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Molecular Formula

C40H42ClN9O10S2

Molecular Weight

908.4 g/mol

InChI

InChI=1S/C33H34N6O6.C7H8ClN3O4S2/c1-3-42-32-34-28-15-9-14-27(31(40)43-21(2)44-33(41)45-24-10-5-4-6-11-24)29(28)39(32)20-22-16-18-23(19-17-22)25-12-7-8-13-26(25)30-35-37-38-36-30;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,35,36,37,38);1-2,10-11H,3H2,(H2,9,12,13)

InChI Key

GBMIVDMAHNBPIH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)OC(=O)OC6CCCCC6.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

Hytacand, known chemically as candesartan cilexetil, is a nonpeptide angiotensin II receptor antagonist primarily used for treating high blood pressure and heart failure. As a prodrug, it is converted into its active form, candesartan, through hydrolysis during absorption in the gastrointestinal tract. Candesartan selectively blocks the AT1 subtype of angiotensin II receptors, which play a crucial role in regulating blood pressure and fluid balance in the body. The empirical formula for candesartan cilexetil is C33H34N6O6C_{33}H_{34}N_{6}O_{6}, with a molecular weight of approximately 610.67 g/mol .

The primary chemical reaction associated with Hytacand involves the hydrolysis of the ester bond in candesartan cilexetil to release the active compound, candesartan. This reaction occurs in two steps:

  • Ester Hydrolysis: The ester bond is cleaved by esterases present in the intestinal wall, resulting in the formation of candesartan and cyclohexanol as a byproduct.
  • Decarboxylation: The carbonate group undergoes hydrolysis, releasing carbon dioxide and yielding acetic acid as another byproduct .

These reactions enhance the drug's bioavailability, making it effective at lower doses compared to its active form.

Candesartan exhibits significant biological activity as an angiotensin II receptor blocker. By inhibiting the binding of angiotensin II to its receptors, it effectively reduces vasoconstriction and aldosterone secretion, leading to decreased blood pressure and improved cardiac output. The elimination half-life of candesartan is approximately 9 hours, allowing for once-daily dosing in clinical settings .

Additionally, studies have shown that candesartan can improve renal function and reduce proteinuria in patients with hypertension and diabetes .

The synthesis of Hytacand (candesartan cilexetil) involves several steps:

  • Formation of Candesartan: The initial step includes synthesizing candesartan from various precursors through multiple reactions involving amination and cyclization.
  • Esterification: Candesartan is then converted into its prodrug form by reacting it with cyclohexyl carbonate under acidic conditions to form candesartan cilexetil.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity for pharmaceutical applications .

Hytacand is primarily used for:

  • Hypertension Management: It effectively lowers blood pressure in patients with essential hypertension.
  • Heart Failure Treatment: Candesartan is indicated for patients with heart failure to improve symptoms and reduce hospitalizations.
  • Renal Protection: It is beneficial in managing diabetic nephropathy due to its protective effects on renal function .

Candesartan has been studied for interactions with various drugs:

  • Diuretics: When combined with diuretics like hydrochlorothiazide, there may be an additive effect on blood pressure reduction.
  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Concurrent use can diminish the antihypertensive effect of candesartan due to renal impairment.
  • Potassium-Sparing Agents: Careful monitoring is required when used together due to the risk of hyperkalemia .

Several compounds exhibit similar pharmacological properties to Hytacand. Here are some notable examples:

Compound NameTypeUnique Features
LosartanAngiotensin II receptor antagonistFirst ARB approved; offers renal protective effects
OlmesartanAngiotensin II receptor antagonistLonger half-life; may provide better 24-hour control
TelmisartanAngiotensin II receptor antagonistUnique binding affinity; also has metabolic benefits
IrbesartanAngiotensin II receptor antagonistEffective for diabetic nephropathy; fewer side effects

Uniqueness of Hytacand

Hytacand's unique features include its prodrug formulation which enhances bioavailability and its specific action on AT1 receptors without affecting AT2 receptors, providing targeted therapeutic effects with a favorable side effect profile compared to other angiotensin II receptor antagonists .

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

4

Exact Mass

907.2184586 g/mol

Monoisotopic Mass

907.2184586 g/mol

Heavy Atom Count

62

Dates

Modify: 2024-08-10

Explore Compound Types